4-Chloro-2-(piperidin-1-yl)quinazoline
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Overview
Description
4-Chloro-2-(piperidin-1-yl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a piperidin-1-yl group at the 2-position of the quinazoline ring. Quinazoline derivatives have been widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(piperidin-1-yl)quinazoline is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . These receptors are non-competitive sites that play a crucial role in the central nervous system, particularly in fast synaptic transmission.
Mode of Action
This compound interacts with its target, the AMPA receptors, by binding to their non-competitive site . This binding alters the normal function of the receptors, which can lead to changes in the transmission of signals in the nervous system.
Biochemical Pathways
It is known that the compound’s interaction with ampa receptors can influence various neurological processes . This can potentially affect downstream effects such as neuronal excitability and synaptic plasticity.
Result of Action
The binding of this compound to AMPA receptors results in anticonvulsant activity . This suggests that the compound could potentially be used in the treatment of conditions characterized by excessive neuronal activity, such as epilepsy.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(piperidin-1-yl)quinazoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between this compound and kinases involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Additionally, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound binds to the active sites of enzymes, such as kinases, and inhibits their activity. The inhibition of kinase activity results in the disruption of downstream signaling pathways, leading to changes in gene expression and cellular behavior. Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key metabolic enzymes, leading to alterations in metabolite levels and metabolic flux. For example, the inhibition of glycolytic enzymes by this compound can result in decreased glucose metabolism and reduced energy production in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues is influenced by its affinity for binding proteins, which can facilitate its localization to target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound to these compartments can enhance its ability to interact with target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(piperidin-1-yl)quinazoline typically involves the nucleophilic substitution of a chlorine atom at the 4-position of a quinazoline precursor with a piperidin-1-yl group. One common method involves the reaction of 4-chloroquinazoline with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(piperidin-1-yl)quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Substitution Reactions: The piperidin-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a quinazoline derivative with an amino group at the 4-position .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Investigated for its role as an inhibitor of specific enzymes and proteins, such as kinases, which are involved in various cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinazoline: Lacks the piperidin-1-yl group, making it less versatile in terms of chemical modifications.
2-(Piperidin-1-yl)quinazoline: Lacks the chlorine atom at the 4-position, which may affect its reactivity and biological activity.
4-Chloro-2-(morpholin-4-yl)quinazoline: Contains a morpholine group instead of a piperidine group, which may alter its chemical and biological properties.
Uniqueness
4-Chloro-2-(piperidin-1-yl)quinazoline is unique due to the presence of both the chlorine atom and the piperidin-1-yl group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-2-piperidin-1-ylquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-12-10-6-2-3-7-11(10)15-13(16-12)17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHLTIZFIITQHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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